2-(4-Bromophenyl)oxazole
Overview
Description
Synthesis Analysis
The synthesis of 2-(4-Bromophenyl)oxazole derivatives often involves halogenation, coupling reactions, and cyclization processes. For example, the synthesis of novel oxazole derivatives, such as ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, has been achieved through strategies involving gold-catalyzed oxidation and [3+2] annulation reactions (Murtuja et al., 2023). These methods highlight the versatility and reactivity of 2-(4-Bromophenyl)oxazole in forming complex structures under controlled conditions.
Molecular Structure Analysis
The molecular structure of 2-(4-Bromophenyl)oxazole derivatives has been elucidated through techniques like X-ray crystallography, showing that these compounds can exhibit interesting intramolecular interactions, such as hydrogen bonding, which influence their structural configuration (Murtuja et al., 2023). Such analyses are crucial for understanding the compound's reactivity and properties.
Chemical Reactions and Properties
2-(4-Bromophenyl)oxazole serves as a versatile precursor in various chemical reactions, including coupling reactions that lead to the formation of diverse oxazole derivatives. These reactions are essential for modifying the chemical structure and thereby the properties of the oxazole ring (Young et al., 2004).
Physical Properties Analysis
The physical properties of 2-(4-Bromophenyl)oxazole derivatives, such as melting points, boiling points, and solubility, can vary significantly depending on the substituents attached to the oxazole ring. These properties are crucial for determining the compound's applicability in different chemical processes and applications.
Chemical Properties Analysis
The chemical properties of 2-(4-Bromophenyl)oxazole, including its reactivity towards nucleophiles, electrophiles, and various reagents, are influenced by the presence of the oxazole ring and the bromophenyl group. Studies have demonstrated the compound's involvement in diverse chemical reactions, leading to the synthesis of compounds with potential biological activities (Zeyrek et al., 2015).
Scientific Research Applications
Antiprotozoal Activity : Carballo et al. (2017) synthesized 2-amino-4-(p-bromophenyl)-oxazole derivatives and evaluated their antiprotozoal activity against Giardia lamblia and Trichomonas vaginalis. They found that these compounds exhibited significant antiprotozoal activity, with some derivatives showing higher activity than the commercial drug metronidazole (Carballo et al., 2017).
Drug Metabolism and Disposition : Arora et al. (2012) studied the ring oxidation of 2H-oxazole to 2-oxazolone on various 4- or 5-substituted oxazoles, including 5-(3-bromophenyl)oxazole. They identified the reaction primarily catalyzed by aldehyde oxidase and provided insights into the mechanism of 2-oxazolone formation (Arora et al., 2012).
Antioxidant and Anticancer Activity : Mathew et al. (2013) synthesized and characterized novel 2,4-diphenyloxazole derivatives and evaluated their in vitro antioxidant and anticancer activities. They reported significant biological activities for these compounds, indicating their potential in pharmaceutical applications (Mathew et al., 2013).
Oxazole Coordination Chemistry : Gómez et al. (1999) reviewed the transition metal coordination chemistry of 4,5-dihydro-1,3-oxazole ligands (oxazolines), focusing on their structural characterization and their use as chiral auxiliaries in asymmetric syntheses (Gómez et al., 1999).
Analgesic Activity : Bărbuceanu et al. (2020) synthesized new oxazol-5(4H)-ones derivatives containing a diarylsulfone moiety and evaluated their analgesic activity and histopathological assessment. The study provided insights into the potential analgesic applications of these compounds (Bărbuceanu et al., 2020).
Antimicrobial Activities : Apostol et al. (2022) designed and synthesized novel compounds containing 4-[(4-bromophenyl)sulfonyl]phenyl moiety and evaluated their antimicrobial action against various bacterial and fungal strains. The results indicated the potential of these compounds in developing novel antimicrobial agents (Apostol et al., 2022).
Electro-Optical and Charge Transport Properties : Irfan et al. (2018) investigated the structural, electro-optical, charge transport, and nonlinear optical properties of an oxazole derivative, demonstrating its potential as an electron transport material in organic light-emitting diodes (OLEDs) and other electronic applications (Irfan et al., 2018).
Future Directions
Oxazole and its derivatives, including “2-(4-Bromophenyl)oxazole”, play a very essential role in the area of medicinal chemistry . They are being investigated for the development of novel compounds which show favorable biological activities . The future of oxazole research lies in the rational design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
2-(4-bromophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPKDKRJQXERIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454315 | |
Record name | 2-(4-bromophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromophenyl)oxazole | |
CAS RN |
176961-50-5 | |
Record name | 2-(4-bromophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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